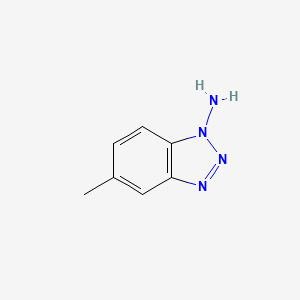

5-Methyl-1H-benzotriazol-1-amine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

21991-63-9 |

|---|---|

Molecular Formula |

C7H8N4 |

Molecular Weight |

148.17 g/mol |

IUPAC Name |

5-methylbenzotriazol-1-amine |

InChI |

InChI=1S/C7H8N4/c1-5-2-3-7-6(4-5)9-10-11(7)8/h2-4H,8H2,1H3 |

InChI Key |

JBVYLUVLPCMTBD-UHFFFAOYSA-N |

SMILES |

CC1=CC2=C(C=C1)N(N=N2)N |

Canonical SMILES |

CC1=CC2=C(C=C1)N(N=N2)N |

Origin of Product |

United States |

Theoretical and Computational Chemistry Investigations

Molecular Dynamics (MD) Simulations

While DFT calculations focus on static molecular properties, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. semanticscholar.org For 5-Methyl-1H-benzotriazol-1-amine, MD simulations could be employed to study its behavior in different environments, such as in solution or at an interface. researchgate.net For example, in the context of corrosion inhibition, MD simulations can model the adsorption process of the inhibitor molecule onto a metal surface, providing insights into the binding energy, orientation, and stability of the protective film. semanticscholar.orgresearchgate.net These simulations are computationally intensive but offer a dynamic picture of molecular interactions that is inaccessible to static quantum chemical methods.

Conformational Dynamics and Flexibility in Solution

The conformational landscape of 5-Methyl-1H-benzotriazole is characterized by a high degree of rigidity in its core bicyclic structure. The benzotriazole (B28993) ring system is inherently planar. The primary source of conformational flexibility arises from the rotation of the exocyclic methyl group attached to the benzene (B151609) ring.

Computational studies, typically employing Density Functional Theory (DFT), are used to determine the preferred rotational orientation of this methyl group. The energy barrier to rotation is generally low, suggesting that at room temperature, the methyl group is in a state of nearly free rotation.

Another aspect of its dynamics in solution is the tautomerism of the proton on the triazole ring. The proton can reside on either the N1 or N3 nitrogen atom (or N2, depending on the tautomeric form). Quantum chemical calculations can predict the relative energies of these tautomers and the energy barrier for proton transfer, which influences the molecule's hydrogen bonding capabilities and its interactions with the solvent. While specific data for 5-Me-BTA is not abundant, studies on similar heterocyclic systems indicate that the solvent environment can influence the equilibrium between different tautomeric forms.

Table 1: Computed Properties of 5-Methyl-1H-benzotriazole Note: These are general values and can vary based on the computational method and basis set used.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₇N₃ | nist.govnih.gov |

| Molecular Weight | 133.15 g/mol | nist.govnih.gov |

| Topological Polar Surface Area | 41.6 Ų | guidechem.com |

| Hydrogen Bond Donor Count | 1 | guidechem.com |

| Hydrogen Bond Acceptor Count | 2 | guidechem.com |

Investigation of Intermolecular Interactions in Aqueous and Non-Aqueous Environments

The intermolecular interactions of 5-Methyl-1H-benzotriazole are dominated by its ability to form hydrogen bonds and engage in van der Waals interactions. The triazole moiety possesses both a hydrogen bond donor (the N-H group) and hydrogen bond acceptors (the other two nitrogen atoms). guidechem.com This dual nature allows for the formation of complex hydrogen-bonding networks, both with other 5-Me-BTA molecules and with solvent molecules.

In aqueous environments, the hydrogen bonding between 5-Me-BTA and water molecules is a key factor governing its solubility and environmental behavior. health.state.mn.us Computational studies on the parent compound, benzotriazole, have shown that the presence of water can influence the stability of different tautomers. acs.org The solvation of the molecule, particularly the interactions at the N-H group and the lone pairs of the other nitrogen atoms, plays a crucial role. The methyl group, being nonpolar, contributes to hydrophobic interactions.

In non-aqueous environments, the nature of the intermolecular interactions will depend on the polarity of the solvent. In nonpolar solvents, dispersion forces and dipole-dipole interactions will be more significant. In polar aprotic solvents, hydrogen bonding with the solvent is not possible from the solvent side, leading to self-association of 5-Me-BTA molecules through hydrogen bonding.

Theoretical and experimental studies on related benzotriazole derivatives have demonstrated the importance of intermolecular hydrogen bonding in the solid state, which often dictates the crystal packing arrangement. nih.gov For instance, studies have shown a preference for intermolecular N···H-O hydrogen bonds over intramolecular ones in certain derivatives. nih.gov

Table 2: Hydrogen Bonding Characteristics of Benzotriazole Derivatives

| Interaction Type | Description | Significance | Source |

|---|---|---|---|

| N-H···N | Hydrogen bond between the N-H of one molecule and a nitrogen lone pair of another. | Important for self-association and crystal packing. | nih.gov |

| N-H···O (water) | Hydrogen bond between the N-H group and an oxygen atom of a water molecule. | Governs solubility and behavior in aqueous solutions. | acs.org |

Dynamic Adsorption Behavior at Interfaces (e.g., metal surfaces)

The adsorption of 5-Methyl-1H-benzotriazole and its parent compound, benzotriazole, on metal surfaces, particularly copper, has been extensively studied due to their application as corrosion inhibitors. researchgate.netresearchgate.net Computational studies, primarily using DFT, have provided significant insights into the mechanism of this adsorption.

The adsorption process is generally found to be a form of chemisorption, where a chemical bond is formed between the molecule and the metal surface. st-andrews.ac.ukresearchgate.net Upon adsorption on copper, the benzotriazole molecule typically deprotonates, losing the acidic proton from the triazole ring. st-andrews.ac.uk The resulting benzotriazolate anion then coordinates to the copper surface atoms via its nitrogen atoms.

The orientation of the adsorbed molecule depends on the surface coverage. At low coverages, the molecule tends to lie flat, with its ring system parallel to the metal surface. st-andrews.ac.uk As the coverage increases, a phase transition occurs, and the molecules adopt a more upright orientation, forming a dense, protective monolayer. st-andrews.ac.uk This film is often described as a polymeric [Cu(I)-BTA] complex. researchgate.netcsu.edu.cnresearchgate.net

The presence of the methyl group in 5-Me-BTA is thought to enhance its performance as a corrosion inhibitor compared to the unsubstituted benzotriazole. researchgate.net This is attributed to the electron-donating nature of the methyl group, which increases the electron density on the triazole ring, thereby strengthening the bond with the metal surface.

DFT calculations have been used to determine the adsorption energies for different surface sites and molecular orientations. acs.org These studies show that the molecule binds more strongly to under-coordinated surface sites, such as steps and defects, which are often the most reactive sites for corrosion initiation. acs.org

Table 3: Adsorption Characteristics of Benzotriazole (BTA) on Copper Surfaces

| Parameter | Finding | Significance | Source |

|---|---|---|---|

| Adsorption Type | Chemisorption, involving deprotonation. | Strong, stable protective film formation. | st-andrews.ac.ukresearchgate.net |

| Bonding | Through nitrogen atoms to copper surface atoms. | Formation of a Cu-N bond. | iastate.edu |

| Orientation (Low Coverage) | Parallel to the surface. | Maximizes initial surface interaction. | st-andrews.ac.uk |

| Orientation (High Coverage) | Upright, forming a dense monolayer. | Creates an effective barrier against corrosive agents. | st-andrews.ac.uk |

| Adsorption Energy (BTA on Cu(111)) | -0.6 eV (intact), -2.8 eV (dehydrogenated) | Dehydrogenated form is much more stable on the surface. | acs.org |

Reactivity and Mechanistic Investigations of 5 Methyl 1h Benzotriazol 1 Amine and Derivatives

Interconversion and Tautomerism Studies

Tautomerism is a significant feature of the benzotriazole (B28993) system, involving the migration of a proton between the nitrogen atoms of the triazole ring. This leads to the existence of different tautomeric forms in equilibrium.

Benzotriazole and its derivatives can exist in two primary tautomeric forms: the 1H- and 2H-tautomers. ru.nl In the 1H-tautomer, the proton is attached to the N1 nitrogen, while in the 2H-tautomer, it is on the N2 nitrogen.

Quantum chemical calculations predict that for the parent benzotriazole, the 1H-tautomer is more stable than the 2H-tautomer in the gas phase. ru.nl Experimental studies using microwave absorption spectroscopy have confirmed the existence of the 1H-benzotriazole in the gas phase. ru.nl However, laser-induced fluorescence spectroscopy has shown that the S1 ← S0 transition observed in a jet-cooled expansion should be assigned to the 2H-tautomer, indicating the presence of both tautomers. ru.nl

For substituted benzotriazoles, such as 5,6-dinitrobenzotriazole, the 1H-tautomer has been found to be the stable form in the solid state, while the 2H-tautomer is more favorable in the gas phase. nih.gov In a polar solvent like DMSO, a mixture of both tautomers coexists. nih.gov The energetic preference for a particular tautomer can be significant, with the 1H-5,7-tautomer of 5,7-dinitrobenzotriazole being considerably more stable than the 2H-4,6 and 1H-4,6 tautomers. nih.gov

The tautomeric equilibrium can be influenced by factors such as the solvent and the presence of substituents. acs.orgmdpi.com Intermolecular hydrogen bonding with the solvent can compete with intramolecular hydrogen bonds, affecting the relative stability of the tautomers. mdpi.com

Beyond tautomerism, other isomeric transformations and regioselective reactions are important in the chemistry of benzotriazole derivatives. The metabolism of N-benzyl-1-aminobenzotriazole (BBT), a derivative of 1-aminobenzotriazole (B112013), provides an example of such transformations. nih.gov BBT is metabolized to multiple products, including 1-aminobenzotriazole, benzotriazole, and hydroxylated derivatives (2- or 3-hydroxy-BBT and 4-hydroxy-BBT). nih.gov This indicates that reactions can occur at different positions on both the benzotriazole ring and the N-benzyl substituent.

The covalent binding of radiolabeled BBT to microsomal proteins suggests the formation of reactive intermediates that can modify proteins. nih.gov The differential metabolism and binding in hepatic and pulmonary microsomes, as well as in microsomes from animals treated with different inducers, highlight the regioselectivity and complexity of these transformations. nih.gov

The synthesis of various benzotriazole derivatives often involves regioselective reactions. For instance, the introduction of substituents onto the benzotriazole ring can lead to different isomers depending on the reaction conditions and the directing effects of existing functional groups. researchgate.net

Cycloaddition Reactions (e.g., 1,3-Dipolar Cycloadditions)

The 1-amino group on the benzotriazole ring system introduces the potential for a variety of chemical transformations, including cycloaddition reactions. A key reaction type for related compounds is the 1,3-dipolar cycloaddition. selleckchem.comnih.gov The oxidation of 1-aminobenzotriazole is known to produce benzyne (B1209423), a highly reactive intermediate that readily undergoes cycloaddition reactions. nih.gov For instance, the oxidation of 1-aminobenzotriazole with lead tetra-acetate generates benzyne, which can be trapped by dienophiles like tetraphenylcyclopentadienone. nih.gov

While direct studies on 5-Methyl-1H-benzotriazol-1-amine are not prevalent, research on analogous 1-(N-arylidene)amino-1,2,3-triazoles demonstrates their participation in 1,3-dipolar cycloadditions. These compounds react with diphenylnitrilimine, leading to the formation of new triazole derivatives. rsc.org This suggests that the 1-amino-triazole moiety can act as a precursor to a 1,3-dipole or participate in reactions with them. The general scheme for a 1,3-dipolar cycloaddition involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. nih.govyoutube.com

The reactivity of this compound in such reactions would likely be influenced by the electron-donating nature of the methyl group on the benzene (B151609) ring. This could affect the stability and reactivity of any intermediate 1,3-dipole generated.

Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions with Related Azole Compounds

| 1,3-Dipole Precursor/Reactant | Dipolarophile/Reaction Partner | Product Type | Reference |

| 1-Aminobenzotriazole (via oxidation to benzyne) | Tetraphenylcyclopentadienone | 1,2,3,4-Tetraphenylnaphthalene | nih.gov |

| 1-(N-Arylidene)amino-1,2,3-triazoles | Diphenylnitrilimine | 1,2,3- and 1,2,4-Triazoles | rsc.org |

| Azomethine Ylides (from amino acids) | Alkenes, Alkynes | Pyrrolidine derivatives | nih.gov |

This table presents examples from related compounds to illustrate the potential cycloaddition reactivity.

Coordination Chemistry and Metal Complexation

The benzotriazole moiety and its derivatives are well-known for their ability to coordinate with a variety of metal ions, acting as effective ligands. researchgate.netproquest.comsapub.org This has led to their use in diverse applications, including as corrosion inhibitors. icrc.ac.ir

The 1-aminobenzotriazole structure possesses multiple potential coordination sites, making it a versatile ligand. The nitrogen atoms of the triazole ring and the exocyclic amino group can all potentially donate lone pairs of electrons to a metal center.

Studies on the parent 1-aminobenzotriazole (1-ABT) have shown its ability to interact with metal centers, most notably the heme iron of cytochrome P450 enzymes. nih.govnih.gov This interaction is central to its role as a mechanism-based inactivator of these enzymes. selleckchem.commedchemexpress.comtargetmol.com The coordination is thought to involve the exocyclic amino group or its metabolites. nih.gov Furthermore, the nitrogen atoms of the triazole ring are known to be effective coordination sites. For instance, in complexes with 1-methylbenzotriazole, coordination typically occurs through the N3 atom of the triazole ring. mdpi.com

The presence of the amino group at the N1 position in this compound offers distinct coordination possibilities compared to 1H-benzotriazole. The N-amino group can act as a coordinating site, and its electronic influence is transmitted through the triazole ring, potentially modifying the coordination properties of the N2 and N3 atoms. Theoretical and experimental studies on 1-aminobenzotriazole have confirmed that the nitrogen atoms are key to its adsorption on metal surfaces, such as iron, through the formation of coordinate bonds. icrc.ac.ir

A wide range of transition metal complexes with benzotriazole derivatives have been synthesized and characterized. researchgate.netsapub.org These complexes exhibit various geometries and coordination modes depending on the metal ion, the substituents on the benzotriazole ligand, and the reaction conditions.

While specific complexes of this compound are not detailed in the surveyed literature, extensive research on related systems provides a strong basis for predicting their behavior. For example, 1-amino-1,2,3-triazole and 1-amino-1,2,4-triazole (B25285) have been used to synthesize energetic coordination compounds with transition metals like Cu(II), Mn(II), Fe(II), and Zn(II). nih.gov The resulting complexes were characterized using various spectroscopic and analytical techniques, revealing different coordination environments, including octahedral and square planar geometries. nih.govnih.govuomustansiriyah.edu.iq

The characterization of such complexes typically involves a suite of analytical methods:

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups (e.g., N-H, C=N) upon complexation.

UV-Vis Spectroscopy: To study the electronic transitions within the complex, providing information about the coordination geometry.

Elemental Analysis: To determine the stoichiometry of the metal-ligand complex.

Magnetic Susceptibility Measurements: To determine the number of unpaired electrons in the metal center, which helps in assigning the geometry of the complex.

X-ray Diffraction (XRD): To determine the precise three-dimensional structure of the complex in the solid state.

Table 2: Characterization Data for a Representative Transition Metal Complex with a Related Aminotriazole Ligand

| Complex | Metal Ion | Geometry | Magnetic Moment (μB) | Key IR Bands (cm⁻¹) | Reference |

| [Cu(4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol)₂] | Cu(II) | Distorted Square Planar | 0.7 | Shift in ν(N-H) and disappearance of ν(S-H) | nih.gov |

| [Ni(4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol)₂] | Ni(II) | Tetrahedral | Diamagnetic | Shift in ν(N-H) and disappearance of ν(S-H) | nih.gov |

This table provides illustrative data from a study on a related aminotriazole ligand to exemplify typical characterization results.

The synthesis of metal complexes with this compound would likely proceed by reacting the ligand with a suitable metal salt in an appropriate solvent. nih.gov The resulting complexes' structure and properties would be influenced by the steric and electronic effects of the methyl group on the benzotriazole ring.

Role As a Synthetic Auxiliary and Reagent in Advanced Organic Transformations

Applications in Amidation and Guanidination Reactions

Derivatives of benzotriazole (B28993), such as N-acylbenzotriazoles, have proven to be superior acylating agents in peptide synthesis, offering advantages over traditional methods. lupinepublishers.com They are stable and react efficiently with unprotected amino acids to form dipeptides in good yields and with high enantiopurity. lupinepublishers.com

In the realm of guanidination, di(benzotriazol-1-yl)methanimine stands out as a key reagent for the synthesis of tri- and tetrasubstituted guanidines. This compound provides a reliable method for constructing the guanidine (B92328) functional group, which is a common motif in biologically active molecules.

Facilitation of C-N Bond Formation Reactions

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis, essential for the creation of a vast array of pharmaceuticals, agrochemicals, and materials. 5-Methyl-1H-benzotriazol-1-amine and related benzotriazole compounds have emerged as important players in facilitating these critical reactions.

N-alkylation of amines using alcohols is considered a green synthetic method for producing substituted amines. nih.gov Benzotriazole and its derivatives can be effectively N-alkylated using various alkylating agents, including alkyl halides and alcohols, often with high regioselectivity. tsijournals.comresearchgate.net For instance, the N-alkylation of benzotriazole with alkyl halides can be achieved efficiently in the presence of a base. researchgate.net While mixtures of N1- and N2-alkylated products can form, specific conditions can favor the desired isomer. tsijournals.com

N-arylation, the formation of a bond between a nitrogen atom and an aryl group, can also be facilitated by benzotriazole chemistry. For example, N1-aryl benzotriazoles have been synthesized in good yields through a two-step process involving the formation of an intermediate o-chloro-1,2,3-benzotriazene followed by an intramolecular N-arylation. tsijournals.com

Table 1: Examples of N-Alkylation and N-Arylation Reactions Involving Benzotriazoles

| Reactant 1 | Reactant 2 | Catalyst/Base | Product | Yield | Reference |

| Benzotriazole | Alkyl Halides | NaOH or K2CO3 | N1- and N2-Alkyl Benzotriazoles | Varies | tsijournals.com |

| o-Chloroaniline | Aliphatic Amines | Microwave | N1-Alkylated Benzotriazoles | Unsuccessful | tsijournals.com |

| o-Chloro-1,2,3-benzotriazenes | - | CuI/Cs2CO3 | N1-Aryl Benzotriazoles | Good | tsijournals.com |

| Aniline | Benzyl Alcohol | NHC–Ir(III) Complex/KOtBu | N-Alkylated Aniline | High | nih.gov |

Reductive amination is a highly versatile and widely used method for the synthesis of amines. masterorganicchemistry.com This reaction involves the formation of an imine or iminium ion from an aldehyde or ketone and an amine, followed by its reduction to the corresponding amine. youtube.com While direct alkylation of amines can be difficult to control, reductive amination offers a more selective alternative. masterorganicchemistry.com

Common reducing agents for this process include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com NaBH₃CN is often preferred as it is a weaker reducing agent than NaBH₄ and can selectively reduce the iminium ion in the presence of the carbonyl starting material. youtube.com Reductive amination can be used to introduce a wide variety of alkyl groups onto an amine and can even be performed intramolecularly to form cyclic amines. masterorganicchemistry.com

Utility in Heterocyclic Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. Benzotriazole chemistry has proven to be an invaluable tool for the synthesis of a diverse range of these important molecules. lupinepublishers.com

The construction of fused and bridged ring systems often presents a significant synthetic challenge. Benzotriazole-mediated chemistry has provided elegant solutions for the synthesis of these complex architectures. ebrary.netnih.gov For instance, intramolecular reactions involving benzotriazole derivatives can lead to the formation of various bicyclic systems. ebrary.net The nature of the substituents on the benzotriazole precursor can be critical for the success of these cyclizations. ebrary.net

Intramolecular Michael-type additions of in situ-generated vinylnitroso compounds, which can be derived from precursors containing a benzotriazole moiety, have been used to prepare a variety of bridged carbobicyclic compounds. nih.gov This methodology has proven effective for creating [3.2.1]-, [2.2.2]-, and [2.2.1]-bridged systems, as well as fused [5.5]-ring compounds. nih.gov

Benzotriazole and its derivatives serve as versatile building blocks for a wide array of molecular architectures. nih.gov They have been utilized in the synthesis of tripodal molecules and as components in supramolecular structures. nih.govresearchgate.net The ability of the benzotriazole group to act as a leaving group or to be incorporated into a final structure makes it a highly adaptable synthetic tool. lupinepublishers.com For example, 1,3,5-tris[(1H-benzotriazol-1-yl)methyl]-2,4,6-triethylbenzene is a tripodal molecule synthesized using benzotriazole as a key building block. nih.govresearchgate.net

Development of Novel Organic Building Blocks

The application of this compound as a synthetic auxiliary is primarily centered on its ability to act as a stable, yet reactive, precursor for various functional groups and molecular scaffolds. This is largely attributed to the benzotriazole moiety, which can be readily introduced into a molecule and subsequently function as an excellent leaving group. The presence of the N-amino group provides an additional reactive site, expanding its synthetic utility.

Generation of Reactive Intermediates:

One of the most significant applications of 1-aminobenzotriazole (B112013) derivatives, including the 5-methyl analog, is in the generation of highly reactive intermediates, such as arynes. The oxidation of 1-aminobenzotriazole with reagents like lead tetraacetate leads to the formation of benzyne (B1209423) under mild conditions. rsc.org This reactive species can then be trapped by a variety of dienophiles and nucleophiles to construct complex carbocyclic and heterocyclic systems. The 5-methyl substituent in this compound would analogously generate 4-methylbenzyne, a valuable intermediate for the synthesis of specifically substituted aromatic compounds.

Table 1: Generation of 4-Methylbenzyne and Subsequent Trapping Reactions

| Oxidizing Agent | Trapping Agent (Dienophile/Nucleophile) | Resulting Building Block |

| Lead Tetraacetate | Furan | 1,4-Epoxy-6-methyl-1,4-dihydronaphthalene |

| Lead Tetraacetate | Anthracene | 6-Methyltriptycene |

| Lead Tetraacetate | Pyrrole | 6-Methyl-1,4-dihydro-1,4-iminonaphthalene |

| Lead Tetraacetate | Water | 4-Methylphenol |

| Lead Tetraacetate | Ammonia (B1221849) | 4-Methylaniline |

The generation of 4-methylbenzyne from this compound provides a regiocontrolled entry into a variety of substituted aromatic building blocks that would be challenging to synthesize through other methods.

Synthesis of Heterocyclic Scaffolds:

The benzotriazole methodology is a powerful tool for the synthesis of a wide range of heterocyclic compounds. ijariie.com While specific research on this compound is limited, the general principles of benzotriazole chemistry can be applied. The N-amino group can be derivatized to introduce various functionalities, and the subsequent manipulation of the benzotriazole ring can lead to the formation of new heterocyclic systems.

For instance, N-acylated benzotriazoles are effective acylating agents. ijariie.com The N-amino group of this compound could be acylated and then used to introduce acyl groups into other molecules. More complex transformations can lead to the construction of fused heterocyclic systems.

Table 2: Potential Heterocyclic Building Blocks from this compound Derivatives

| Reagent/Reaction Condition | Intermediate Species | Resulting Heterocyclic Building Block |

| Acylation with an α,β-unsaturated acid chloride | N-Acyl-5-methyl-1H-benzotriazol-1-amine | Substituted Pyrazolidinones or other N-N heterocycles |

| Reaction with a dicarbonyl compound | Schiff base/hydrazone formation | Substituted Pyridazines or other diazines |

| Intramolecular cyclization of a derivatized side chain | N-Substituted this compound derivative | Fused triazolo-heterocyclic systems |

Precursor to Functionalized Amino Compounds:

The N-amino group of this compound can serve as a synthetic handle for the introduction of nitrogen-containing functionalities. Reductive cleavage of the N-N bond, though not a primary application, could potentially yield 5-methyl-1H-benzotriazole and ammonia. More sophisticated transformations can be envisioned where the amino group is transferred to other molecules.

Recent research has demonstrated the synthesis of benzotriazole-derived α-amino acids, which are valuable building blocks for peptide and medicinal chemistry. acs.org A similar strategy could potentially be employed starting from a derivative of this compound to create novel, non-natural amino acids with the 5-methylbenzotriazole moiety.

Molecular Basis of Interactions and Mechanistic Studies Excluding Biological and Clinical Outcomes

Molecular Recognition and Binding Mechanisms

The molecular architecture of 5-Methyl-1H-benzotriazol-1-amine allows for specific recognition and binding with various molecular targets, particularly biomolecules. The benzotriazole (B28993) moiety itself is known to engage in significant interactions. For instance, studies on related benzotriazole derivatives have shown that the heterocyclic ring system can form hydrogen bonds with amino acid residues within the active sites of enzymes. mdpi.com The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, while the N-H group can be a donor.

In a similar fashion, the exocyclic amine group in this compound adds another critical point of interaction. This primary amine can serve as a potent hydrogen bond donor and can also be protonated, allowing for strong electrostatic interactions with negatively charged residues like aspartate or glutamate in a protein's binding pocket. The methyl group on the benzene (B151609) ring contributes to hydrophobic interactions, further stabilizing the binding within non-polar cavities of a target biomolecule.

Elucidation of Molecular Inhibition Mechanisms

The inhibitory potential of benzotriazole derivatives against enzymes is a subject of significant research. 1-Aminobenzotriazole (B112013) (1-ABT), a closely related compound lacking the methyl group, is a well-established mechanism-based inactivator of cytochrome P450 (CYP) enzymes. nih.gov The proposed mechanism involves the oxidation of the exocyclic amine group by the CYP enzyme, which leads to the formation of a reactive intermediate. This intermediate then covalently binds to the heme prosthetic group or protein apoprotein, causing irreversible inactivation of the enzyme. nih.gov

It is plausible that this compound follows a similar mechanism. The presence of the amine group is critical for this inhibitory action. The enzyme's catalytic cycle would initiate the oxidation of the amine, leading to a reactive species that ultimately disables the enzyme. The methyl group's electronic-donating effect could potentially modulate the rate of this activation process compared to the non-methylated parent compound.

Adsorption Mechanisms at Material Interfaces

While research on the amine derivative is limited, the adsorption of the parent compound, 5-Methyl-1H-benzotriazole (5-m-BTA), at material interfaces is extensively documented, particularly in the context of corrosion inhibition. researchgate.netcsu.edu.cnfigshare.com These mechanisms provide a strong predictive framework for the behavior of the amine derivative.

5-m-BTA is known to form a protective film on metal surfaces like copper, steel, and cobalt through a combination of physical and chemical adsorption. researchgate.netfigshare.com The primary interaction sites are the nitrogen atoms in the triazole ring, which donate lone-pair electrons to form coordinate bonds with the metal surface atoms. guidechem.com This chemisorption process results in the formation of a dense, polymeric, and passive film that acts as a barrier to corrosive agents. csu.edu.cnbohrium.comresearchgate.net

Interactive Data Table: Adsorption Characteristics on Metal Surfaces

| Metal Surface | Primary Adsorption Mechanism | Nature of Protective Film | Key Interacting Groups |

| Copper (Cu) | Chemisorption, coordinate bonding csu.edu.cnbohrium.com | Polymeric complex film csu.edu.cnbohrium.com | Triazole Nitrogens, Amine Nitrogen |

| Steel (Fe) | Chemisorption and Physisorption researchgate.net | Surface complex with iron researchgate.net | Triazole Nitrogens, Amine Nitrogen |

| Cobalt (Co) | Formation of a dense protective layer figshare.com | Adsorbed molecular layer | Triazole Nitrogens, Amine Nitrogen |

| Silver (Ag) | Reaction with surface metal ions researchgate.netresearchgate.net | Ag-inhibitor complex film researchgate.netresearchgate.net | Triazole Nitrogens, Amine Nitrogen |

Interactions with Reactive Chemical Species and Radical Intermediates

The reactivity of this compound extends to its interactions with reactive chemical species and radical intermediates. In aqueous environments, advanced oxidation processes (AOPs) that generate hydroxyl radicals (•OH) are a primary degradation pathway for benzotriazoles. nih.gov

Theoretical studies on similar molecules show that hydroxyl radicals react rapidly, primarily through addition to the aromatic benzene ring. nih.gov For this compound, the exocyclic amine group represents another likely site of attack by radicals. Radical species can abstract a hydrogen atom from the amine, leading to a nitrogen-centered radical and initiating a cascade of further reactions.

Q & A

Q. What are the recommended synthetic routes for 5-Methyl-1H-benzotriazol-1-amine, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 5-methyl-1H-benzotriazole with hydroxylamine derivatives under basic conditions (e.g., KOH/EtOH) yields the amine product. Optimization of solvent polarity (e.g., ethanol vs. DMF) and temperature (60–80°C) significantly impacts yield, with ethanol favoring higher purity . Characterization via -NMR and IR spectroscopy is critical to confirm the amine functional group and methyl substitution .

Q. How can structural ambiguities in this compound be resolved using crystallographic methods?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is the gold standard for resolving structural ambiguities. For example, SHELX programs enable precise determination of bond angles and torsional strain in the benzotriazole ring, which may arise from steric effects of the methyl group. High-resolution data (≤ 0.8 Å) is recommended for accurate refinement .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- -NMR : Identifies methyl protons (δ ~2.5 ppm) and aromatic protons (δ ~7.0–8.0 ppm) in CDCl₃ or DMSO-d₆.

- IR Spectroscopy : Confirms N-H stretching (3200–3400 cm⁻¹) and benzotriazole ring vibrations (1500–1600 cm⁻¹).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 163.0874 for C₇H₈N₄) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic properties like HOMO-LUMO gaps, which correlate with redox activity in biological systems. Molecular docking (AutoDock Vina) can simulate interactions with target enzymes (e.g., carbonic anhydrase II), guiding structural modifications for enhanced binding affinity .

Q. What strategies mitigate contradictions in reported synthetic yields for this compound?

Methodological Answer:

- Reproducibility Checks : Validate reaction conditions (e.g., inert atmosphere for moisture-sensitive intermediates).

- Byproduct Analysis : Use HPLC-MS to identify side products (e.g., over-alkylated derivatives).

- Catalyst Screening : Compare palladium-catalyzed amination (higher yield, ~85%) vs. traditional SN2 pathways (~60%) .

Q. How can the compound’s physicochemical properties (e.g., solubility, stability) be systematically evaluated?

Methodological Answer:

- Solubility : Perform phase-solubility studies in aqueous buffers (pH 1–10) and organic solvents (logP ~1.8 via shake-flask method).

- Thermal Stability : Use Differential Scanning Calorimetry (DSC) to identify decomposition temperatures (>200°C typical for benzotriazoles).

- Hygroscopicity : Dynamic Vapor Sorption (DVS) quantifies moisture uptake, critical for storage protocols .

Q. What are the best practices for evaluating this compound’s cytotoxicity in cancer cell lines?

Methodological Answer:

Q. How can regioselective functionalization of the benzotriazole core be achieved?

Methodological Answer:

- Directed Metalation : Use LDA (Lithium Diisopropylamide) at −78°C to deprotonate the N-H position, followed by electrophilic quenching (e.g., methyl iodide).

- Protection/Deprotection : Temporary protection of the amine group with Boc-anhydride enables selective alkylation at the triazole N1 position .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported melting points for this compound?

Methodological Answer:

- Purity Assessment : Verify via HPLC (≥98% purity) and elemental analysis (C, H, N within ±0.3% theoretical).

- Polymorphism Screening : Use Powder X-ray Diffraction (PXRD) to detect crystalline forms.

- Interlaboratory Validation : Cross-check using standardized DSC protocols (heating rate 10°C/min under N₂) .

Safety and Compliance

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.